molecular formula C22H20N6O5 B2994505 N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872594-49-5

N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2994505
CAS No.: 872594-49-5
M. Wt: 448.439
InChI Key: QJIJQDIGMBQIAJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a triazolo-pyrimidine derivative featuring a fused heterocyclic core. Key structural elements include:

  • A 3,4-dimethoxyphenyl substituent at position 3 of the triazole ring, enhancing hydrophilicity and π-stacking capabilities.
  • An N-(4-acetylphenyl)acetamide side chain, contributing to solubility and possible target interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5/c1-13(29)14-4-6-15(7-5-14)24-19(30)11-27-12-23-21-20(22(27)31)25-26-28(21)16-8-9-17(32-2)18(10-16)33-3/h4-10,12H,11H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIJQDIGMBQIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of considerable interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

This structure incorporates various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several pharmacological effects:

  • Anticancer Activity :
    • Studies have demonstrated that N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide shows significant cytotoxic effects against various cancer cell lines. For instance, it was reported to inhibit the proliferation of HT29 colorectal cancer cells with an IC50 value indicating potent activity (IC50 < 10 µM) .
  • Antimicrobial Properties :
    • The compound has shown effectiveness against a range of bacterial strains. In vitro studies revealed that it possesses antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticonvulsant Effects :
    • Preliminary investigations suggest potential anticonvulsant properties. Compounds similar in structure have been noted for their ability to modulate neurotransmitter systems involved in seizure activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The triazole and pyrimidine components may interact with various enzymes involved in cellular proliferation and survival pathways.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial in cancer progression and cell survival.

Case Studies and Experimental Data

A number of studies have been conducted to elucidate the biological activities of N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide:

StudyFocusFindings
Walid Fayad et al. (2019)Anticancer ScreeningIdentified the compound as a potent inhibitor of tumor growth in multicellular spheroids .
MDPI Review (2022)Anticonvulsant ActivitySimilar compounds demonstrated significant anticonvulsant properties; potential for further investigation .
Antimicrobial StudyBacterial InhibitionExhibited MIC values lower than 50 µg/mL against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Substituent Analysis

Table 1: Comparative Structural Analysis
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N-(4-acetylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (Target) Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl, N-(4-acetylphenyl)acetamide C₂₃H₂₂N₆O₅* ~462.5
N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () Triazolo[4,5-d]pyrimidin-7-one Ethyl, thioacetamide C₁₆H₁₆N₆O₂S 356.4

*Estimated based on structural similarity to .

Key Observations:

  • The thioether linkage in ’s compound may enhance lipophilicity and alter metabolic stability compared to the oxygen-based linkage in the target compound.
  • Functional Group Impact:
    • The 7-oxo group in both compounds facilitates hydrogen bonding, critical for target engagement (e.g., kinase inhibition).
    • The 4-acetylphenyl moiety in both compounds suggests shared targeting of acetyl-lysine-binding domains (e.g., bromodomains) .

Comparison with Non-Triazolo-Pyrimidine Derivatives

  • ’s Benzo[b][1,4]oxazin-3-one Derivatives: Feature a pyrimidine fused to a benzoxazine ring. While structurally distinct, these compounds share synthetic pathways (e.g., Cs₂CO₃-mediated coupling) and target similar kinases .
  • ’s Triazin-2-yl Derivatives: Exhibit complex substituents (e.g., dimethylamino, pyrrolidinyl) but lack the triazolo-pyrimidine core, resulting in divergent bioactivity and solubility profiles .

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